![molecular formula C12H14N2O2S B2826983 ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate CAS No. 313262-54-3](/img/structure/B2826983.png)

ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

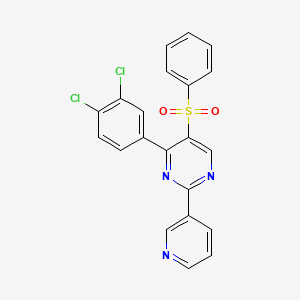

“Ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . For instance, Hadizadeh et al. synthesized a compound with a similar structure by reacting 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

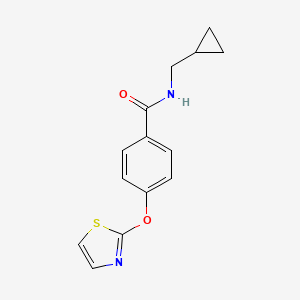

Imidazole derivatives can undergo a series of heterocyclization reactions with different chemical reagents . The resulting molecules can include thiophene, pyrazole, and coumarin derivatives incorporated with the benzo[d]imidazole moiety .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, being amphoteric in nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

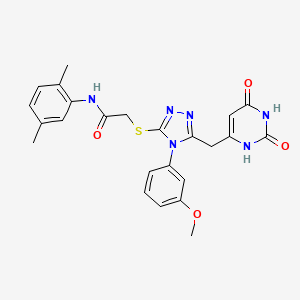

- Imidazoles play a crucial role in pharmaceuticals due to their diverse biological activities. Researchers have explored the synthesis of imidazole derivatives for potential drug candidates. For instance, “ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate” has been used to synthesize pyrazole, thiophene, pyridine, and coumarin derivatives with antitumor activities .

- Imidazole-containing compounds have been investigated for their antibacterial properties. Researchers have designed and evaluated new 1H-benzo[d]imidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa, a pathogenic bacterium. These compounds target the PqsR receptor, which is involved in bacterial communication and virulence. The inhibition of quorum sensing can lead to reduced bacterial virulence and biofilm formation .

- Recent advances in the synthesis of imidazoles have focused on regiocontrolled methods. Efficient protocols have been developed for constructing imidazole rings with specific substitution patterns. For example, the cyclization of amido-nitriles has been used to form disubstituted imidazoles .

Medicinal Chemistry and Drug Development

Antibacterial Agents

Synthetic Methodology and Regioselective Synthesis

Mechanism of Action

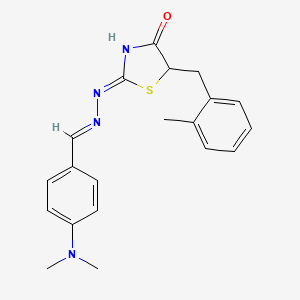

The mechanism of action of imidazole derivatives can vary depending on their specific structure and the biological system they interact with. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

ethyl 2-(1-methylbenzimidazol-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-16-11(15)8-17-12-13-9-6-4-5-7-10(9)14(12)2/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSPUILGWRSEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2N1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,6,7-tetramethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826901.png)

![(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B2826906.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2826908.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid](/img/structure/B2826910.png)

![Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine](/img/structure/B2826912.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B2826913.png)

![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)

![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2826921.png)